

Chemical structure and properties of Myricetin 3-O-galactoside

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Compound of Interest

Compound Name: Myricetin 3-O-galactoside

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Myricetin 3-O-galactoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricetin 3-O-galactoside, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **Myricetin 3-O-galactoside**. Detailed experimental protocols for its isolation, characterization, and evaluation of its antioxidant and anti-inflammatory effects are presented. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Myricetin 3-O-galactoside, also known as gmelinoside I, is a flavonoid consisting of the aglycone myricetin linked to a galactose sugar moiety at the 3-hydroxyl position.

Table 1: Chemical and Physical Properties of **Myricetin 3-O-galactoside**

Property	Value	Reference(s)
IUPAC Name	2-(3,4,5-trihydroxyphenyl)-5,7-dihydroxy-3-(β -D-galactopyranosyloxy)-4H-chromen-4-one	[1]
Synonyms	Myricetin 3-O- β -D-galactopyranoside, Myricetin 3-galactoside, Gmelinoside I	[2]
CAS Number	15648-86-9	[2]
Molecular Formula	C ₂₁ H ₂₀ O ₁₃	[3]
Molecular Weight	480.38 g/mol	[3]
Appearance	Yellow powder	[4]
Melting Point	196-198 °C	[5]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.	[2][6]
XLogP3	1.56	[5]
Hydrogen Bond Donor Count	9	[5]
Hydrogen Bond Acceptor Count	13	[5]

Table 2: Spectroscopic Data of **Myricetin 3-O-galactoside**

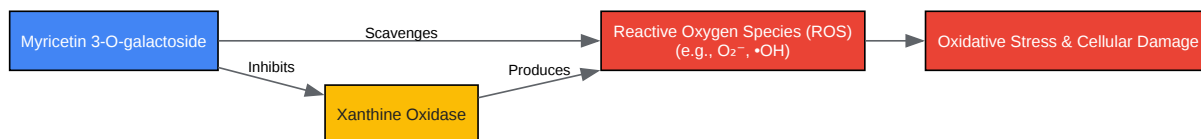
Spectroscopic Technique	Key Data Points	Reference(s)
¹ H NMR (CD ₃ OD)	Aromatic Protons (Myricetin): δ 6.20 (1H, d, J=2.0 Hz, H-6), 6.40 (1H, d, J=2.0 Hz, H-8), 7.33 (2H, s, H-2', H-6'). Galactose Protons: Anomeric proton at δ 5.25 (1H, d, J=7.8 Hz, H-1"). Other sugar protons between δ 3.40 and 3.90.	[7]
¹³ C NMR	Aromatic Carbons (Myricetin): Signals observed between δ 94.0 and 165.0. Galactose Carbons: Signals observed between δ 61.0 and 104.0.	[8]
UV-Vis (Methanol)	λ _{max} at approximately 260 and 350 nm.	[9]
FT-IR (KBr)	Characteristic peaks for O-H stretching (~3400 cm ⁻¹), C=O stretching (~1650 cm ⁻¹), aromatic C=C stretching (~1600, 1500 cm ⁻¹), and C-O stretching (~1080 cm ⁻¹).	[10][11]
Mass Spectrometry (ESI-MS)	[M-H] ⁻ at m/z 479.	[12]

Biological Activities and Signaling Pathways

Myricetin 3-O-galactoside exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.

Antioxidant Activity

The antioxidant capacity of **Myricetin 3-O-galactoside** is attributed to its ability to scavenge free radicals and inhibit pro-oxidant enzymes.[13]

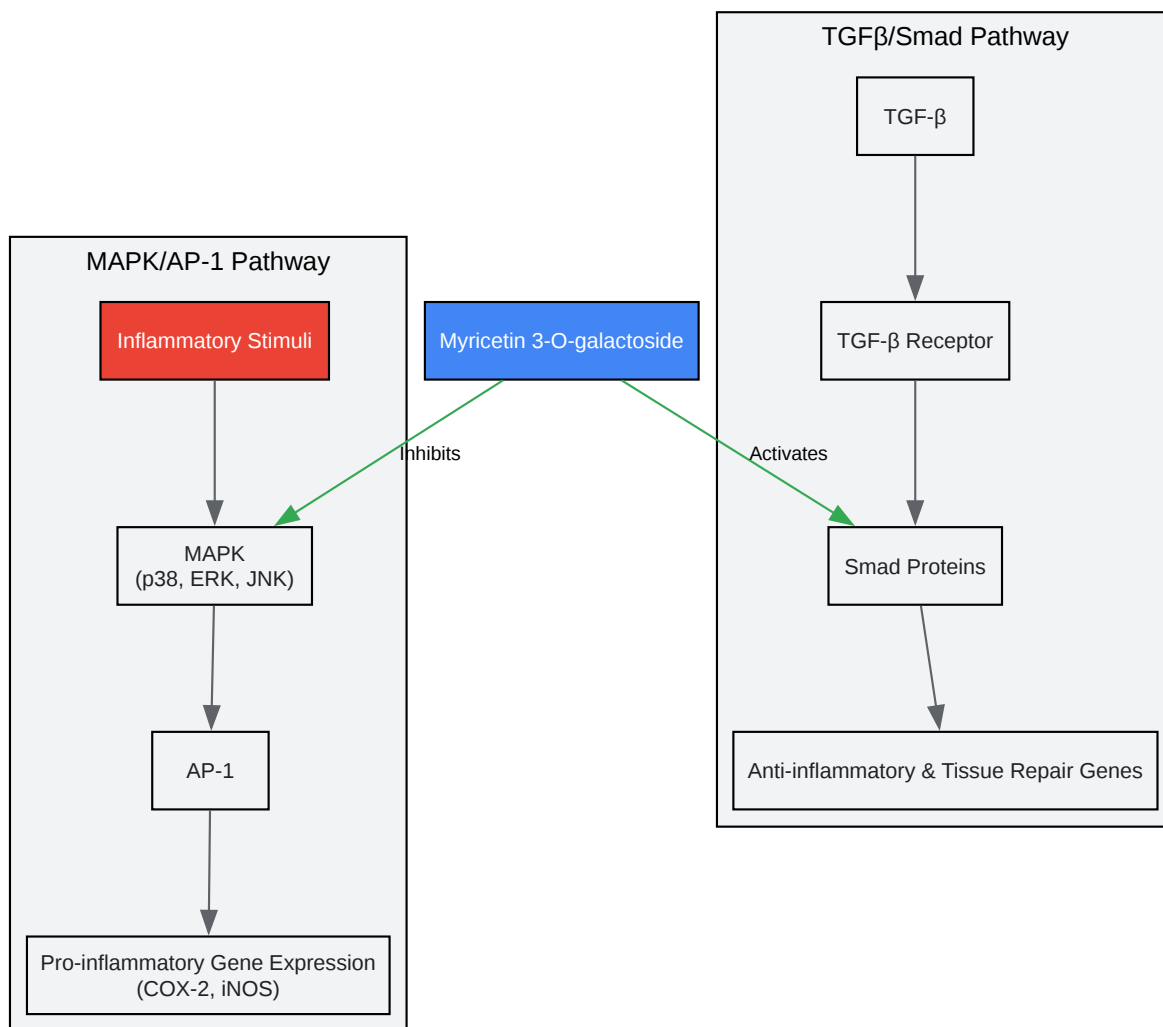


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Antioxidant mechanism of **Myricetin 3-O-galactoside**.

Anti-inflammatory Activity

Myricetin 3-O-galactoside demonstrates potent anti-inflammatory effects by modulating key inflammatory pathways and enzymes.



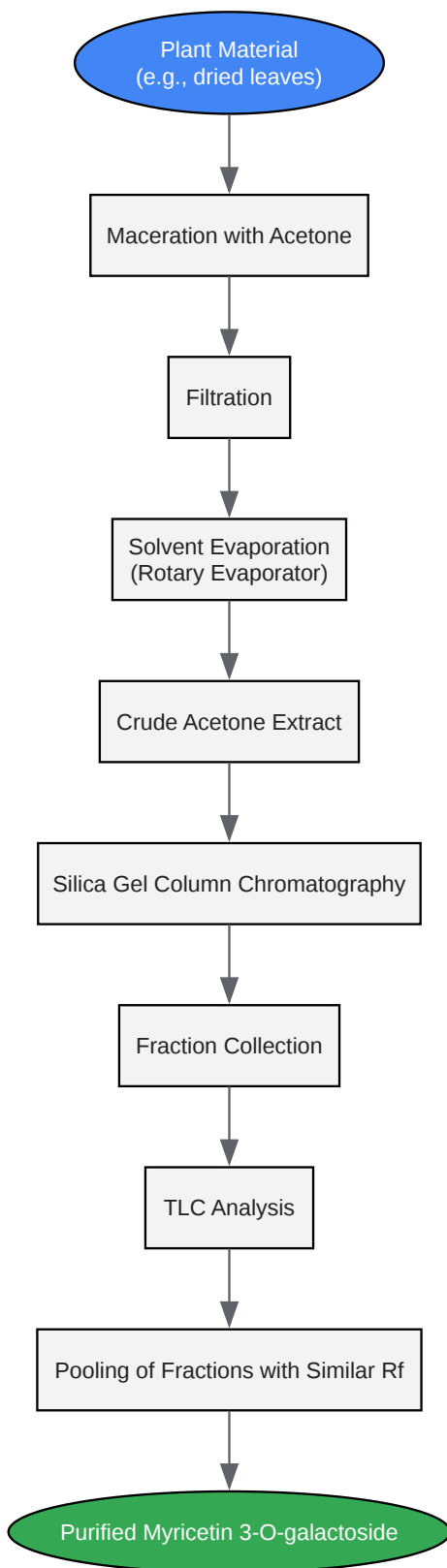
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Modulation of MAPK/AP-1 and TGFβ/Smad pathways.

Experimental Protocols

Isolation and Purification of Myricetin 3-O-galactoside from Plant Material

This protocol describes a general method for the isolation of **Myricetin 3-O-galactoside** from a plant source, such as *Myrica esculenta* leaves.^{[5][14]}



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Workflow for the isolation of **Myricetin 3-O-galactoside**.

Methodology:

- Extraction: Macerate the dried and powdered plant material (e.g., 100 g) with a suitable solvent like acetone or methanol at room temperature for 24-48 hours. Repeat the extraction process three times.
 - Filtration and Concentration: Filter the combined extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
 - Column Chromatography:
 - Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent (e.g., hexane).
 - Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
 - Elute the column with a gradient of increasing polarity, starting with hexane and gradually introducing more polar solvents like ethyl acetate and methanol. A typical gradient could be:
 - Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1)
 - Ethyl Acetate
 - Ethyl Acetate:Methanol (9:1, 8:2, 1:1)
 - Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Chloroform:Methanol, 9:1). Visualize the spots under UV light.
 - Purification: Combine the fractions containing the compound of interest (identified by its R_f value compared to a standard) and concentrate to yield purified **Myricetin 3-O-galactoside**. Further purification can be achieved using techniques like preparative HPLC if necessary.
- [15]

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Methodology:

- Prepare a 0.1 mM solution of DPPH in methanol.
- Prepare a series of concentrations of **Myricetin 3-O-galactoside** in methanol.
- In a 96-well plate, add 100 μ L of each concentration of the sample solution to the wells.
- Add 100 μ L of the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Ascorbic acid or Trolox can be used as a positive control.
- Calculate the percentage of radical scavenging activity using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.

This assay is based on the reduction of the pre-formed ABTS radical cation.

Methodology:

- Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
- Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS \bullet^+).
- Dilute the ABTS \bullet^+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
- Prepare a series of concentrations of **Myricetin 3-O-galactoside** in methanol.

- Add 10 μ L of each sample concentration to 1 mL of the diluted ABTS^{•+} solution.
- Incubate for 6 minutes at room temperature.
- Measure the absorbance at 734 nm.
- Calculate the percentage of inhibition as for the DPPH assay.

Anti-inflammatory Activity Assays

This assay determines the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme that generates superoxide radicals.^[13]

Methodology:

- Prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine (substrate), and the test compound (**Myricetin 3-O-galactoside**) at various concentrations.
- Initiate the reaction by adding xanthine oxidase enzyme solution.
- Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
- Measure the formation of uric acid by monitoring the increase in absorbance at 295 nm.
- Allopurinol is a commonly used positive control.
- Calculate the percentage of inhibition of xanthine oxidase activity.

This assay evaluates the inhibitory effect of a compound on the COX-2 enzyme, which is involved in the synthesis of prostaglandins.

Methodology:

- A commercial COX-2 inhibitor screening kit can be used for this assay.
- The assay is typically based on the fluorometric or colorimetric detection of prostaglandin G2, the intermediate product of the COX reaction.

- Prepare the reaction mixture containing COX-2 enzyme, a fluorescent probe, and the test compound at various concentrations in a 96-well plate.
- Initiate the reaction by adding arachidonic acid (substrate).
- Measure the fluorescence or absorbance kinetically.
- A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.
- Calculate the percentage of COX-2 inhibition.

Conclusion

Myricetin 3-O-galactoside is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive resource for researchers and drug development professionals, detailing its chemical characteristics, biological activities, and relevant experimental protocols. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways, underscores its potential for the development of novel therapeutic agents. Further research is warranted to fully explore the pharmacological potential of this versatile flavonoid glycoside.

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